Methyl 4-methylsalicylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-6-3-4-7(8(10)5-6)9(11)12-2/h3-5,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UITFCFWKYAOJEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863434 | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4670-56-8, 63027-59-8 | |

| Record name | Benzoic acid, 2-hydroxy-4-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4670-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004670568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl hydroxytoluate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063027598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-methylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl hydroxytoluate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 4-METHYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTH814P02Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Methyl 4-methylsalicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate (CAS No. 4670-56-8), also known as methyl 2-hydroxy-4-methylbenzoate, is an aromatic organic compound and a derivative of salicylic acid. As a member of the salicylate family, it holds potential interest for researchers in medicinal chemistry and drug development due to the well-documented analgesic and anti-inflammatory properties of related compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and key experimental methodologies associated with this compound.

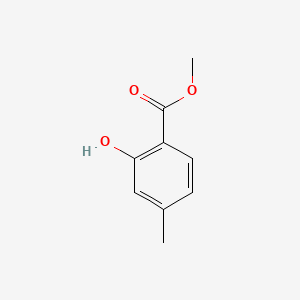

Chemical Structure

This compound is the methyl ester of 4-methylsalicylic acid. The structure consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a methyl ester group. The hydroxyl and ester groups are positioned ortho to each other, while the methyl group is in the para position relative to the hydroxyl group.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below. This data is essential for its handling, purification, and use in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | methyl 2-hydroxy-4-methylbenzoate | [1] |

| CAS Number | 4670-56-8 | [1] |

| Molecular Formula | C₉H₁₀O₃ | [1] |

| Molecular Weight | 166.176 g/mol | [1] |

| Appearance | Colorless to pale yellow or pale brown liquid; Low melting solid | [1] |

| Odor | Sweet, wintergreen-like | |

| Melting Point | 27°C to 28°C | [1] |

| Boiling Point | 242°C (literature) | [1] |

| Density | 1.147 g/mL | [1] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, ether) | |

| pKa (Predicted) | 9.87 ± 0.10 | |

| Refractive Index | 1.537 | [1] |

| InChI Key | UITFCFWKYAOJEJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)OC)O | [1] |

Experimental Protocols

Synthesis via Fischer Esterification

This compound can be synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid. The following is a representative protocol adapted from procedures for similar esters.[2][3][4]

Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol (which acts as both reactant and solvent).[2][5]

-

Catalyst Addition: While stirring, slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the mixture.[2][6]

-

Reflux: Heat the reaction mixture to reflux (typically between 80°C and 100°C) and maintain for 1.5 to 6 hours.[2][4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Extraction: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.[4] Extract the aqueous mixture multiple times with an organic solvent like dichloromethane or diethyl ether.[4][6]

-

Neutralization and Washing: Combine the organic extracts and wash sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid and remove unreacted carboxylic acid), and finally with brine.[4][5]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent such as sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

-

Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation.

Spectroscopic Data

For reference and comparison purposes, the spectroscopic data for the closely related and well-characterized isomer, methyl salicylate (methyl 2-hydroxybenzoate) , is provided below.

Disclaimer: The following data pertains to Methyl Salicylate, not this compound.

| Spectroscopy | Characteristic Peaks / Signals (for Methyl Salicylate) | Reference(s) |

| ¹H NMR | δ ~10.7 ppm (s, 1H, -OH), δ ~7.8 ppm (dd, 1H, Ar-H), δ ~7.4 ppm (t, 1H, Ar-H), δ ~6.9 ppm (m, 2H, Ar-H), δ ~3.9 ppm (s, 3H, -OCH₃) | [7] |

| ¹³C NMR | δ ~170 ppm (C=O), δ ~161 ppm (Ar-C-OH), δ ~135 ppm (Ar-CH), δ ~130 ppm (Ar-CH), δ ~119 ppm (Ar-CH), δ ~117 ppm (Ar-CH), δ ~112 ppm (Ar-C), δ ~52 ppm (-OCH₃) | [8] |

| IR (Infrared) | ~3200 cm⁻¹ (broad, O-H stretch), ~2955 cm⁻¹ (C-H stretch, sp³), ~1680 cm⁻¹ (strong, C=O stretch, ester), ~1600-1450 cm⁻¹ (C=C stretch, aromatic), ~1250 cm⁻¹ (C-O stretch) | |

| MS (Mass Spec.) | Key fragments (m/z): 152 (M⁺), 121 (M⁺ - OCH₃), 120 (M⁺ - CH₃OH), 92 (M⁺ - COOCH₃) |

Biological Activity

Specific studies detailing the biological activity or signaling pathways of this compound are limited in the available literature. However, compounds within the salicylate class are well-known for their anti-inflammatory and analgesic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin synthesis pathway.[5] Methyl salicylate itself has been shown to act as an activator of transient receptor potential channels TRPA1 and TRPV1, which are involved in pain sensation. Furthermore, various salicylate derivatives have been investigated for a range of biological activities, including antibacterial and antioxidant effects.[5] Given its structural similarity to these active compounds, this compound represents a molecule of interest for further investigation in these areas.

Conclusion

This technical guide provides a foundational understanding of the chemical and physical properties of this compound, along with a detailed protocol for its synthesis. While specific spectroscopic and biological data for this particular derivative are scarce, the information provided for related compounds offers a valuable reference point for researchers. The synthesis and purification workflows outlined here can serve as a practical starting point for scientists aiming to produce and study this compound for applications in drug discovery and materials science. Further research is warranted to fully characterize its spectroscopic profile and elucidate its potential biological activities.

References

- 1. 4-(2-HYDROXYETHOXY)BENZOIC ACID METHYL ESTER(3204-73-7) 1H NMR spectrum [chemicalbook.com]

- 2. westfield.ma.edu [westfield.ma.edu]

- 3. reddit.com [reddit.com]

- 4. rsc.org [rsc.org]

- 5. infrared spectrum of methyl 2-hydroxybenzoate C8H8O3 prominent wavenumbers cm-1 detecting ester phenol functional groups present finger print for identification of methyl salicylate image diagram oil of wintergreen doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. methyl 2-hydroxy-4-methylbenzoate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Methyl 4-hydroxy-2-methoxy-3,5,6-trimethylbenzoate | C12H16O4 | CID 606444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

Synthesis and Characterization of Methyl 4-methylsalicylate: A Technical Guide

This guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-methylsalicylate, an organic ester with applications in various fields of chemical research and development. The document details the synthetic protocol via Fischer esterification, outlines the methodologies for its characterization using modern spectroscopic techniques, and presents the relevant data in a structured format for clarity and ease of comparison.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the Fischer esterification of 4-methylsalicylic acid with methanol, utilizing a strong acid as a catalyst.[1][2][3] This reversible reaction is typically driven to completion by using an excess of the alcohol (methanol) and sometimes by the removal of water as it is formed.[4]

Reaction Scheme

The overall reaction is as follows:

4-methylsalicylic acid + Methanol ⇌ this compound + Water

Experimental Protocol: Fischer Esterification

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-methylsalicylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-methylsalicylic acid in an excess of methanol.

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Add deionized water and an organic solvent (e.g., dichloromethane or diethyl ether) to extract the product.

-

Wash the organic layer sequentially with deionized water and then with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash again with water and then with brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be further purified by column chromatography or distillation to yield pure this compound.

Quantitative Data for Synthesis

The following table summarizes typical quantitative parameters for the synthesis of salicylate esters via Fischer esterification, which can be adapted for this compound.

| Parameter | Value | Reference |

| Molar Ratio (Acid:Alcohol) | 1:5 to 1:25 | [5] |

| Catalyst | Concentrated H₂SO₄ | [1][2][6] |

| Reaction Temperature | Reflux (~65-100 °C) | [6] |

| Reaction Time | 1 - 20 hours | [1][7] |

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR Spectroscopy:

-

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) and the spectrum is recorded on an NMR spectrometer.

-

Expected Chemical Shifts:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Ar-CH₃ | ~ 2.3 | Singlet | 3H |

| O-CH₃ | ~ 3.9 | Singlet | 3H |

| Ar-H | ~ 6.7 - 7.8 | Multiplet | 3H |

| O-H | ~ 10.8 | Singlet | 1H |

¹³C NMR Spectroscopy:

-

Experimental Protocol: A concentrated sample of this compound in a deuterated solvent is used to acquire the ¹³C NMR spectrum.

-

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) |

| Ar-CH₃ | ~ 21 |

| O-CH₃ | ~ 52 |

| Aromatic Carbons | ~ 110 - 150 |

| C=O (Ester) | ~ 170 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Experimental Protocol: The IR spectrum of a thin film of the liquid product or a KBr pellet of a solid product is recorded using an FTIR spectrometer.

-

Characteristic Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

| O-H (Phenolic) | 3100 - 3500 (broad) | H-bonded hydroxyl stretch | [8][9] |

| C-H (Aromatic) | 3000 - 3100 | Aromatic C-H stretch | [8] |

| C-H (Aliphatic) | 2850 - 3000 | Methyl C-H stretch | [8] |

| C=O (Ester) | 1670 - 1700 | Carbonyl stretch | [8][9] |

| C=C (Aromatic) | 1450 - 1600 | Aromatic ring stretch | [9] |

| C-O (Ester) | 1200 - 1300 | C-O stretch | [9] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

-

Experimental Protocol: The sample is introduced into a mass spectrometer, typically using an electron ionization (EI) source.

-

Expected Peaks:

| m/z | Interpretation |

| 166 | Molecular Ion (M⁺) |

| 135 | [M - OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ |

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Characterization Logic

Caption: Logic diagram for the characterization of this compound.

References

- 1. sciencemadness.org [sciencemadness.org]

- 2. Methyl Salicylate Synthesis · Miles Dai [milesdai.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Page loading... [guidechem.com]

- 6. CN102267911A - Synthesis method of methyl salicylate - Google Patents [patents.google.com]

- 7. Methyl salicylate synthesis - chemicalbook [chemicalbook.com]

- 8. (Solved) - The Following Is The IR Spectrum Of Methyl Salicylate. Assign All... (1 Answer) | Transtutors [transtutors.com]

- 9. homework.study.com [homework.study.com]

Methyl 4-methylsalicylate: A Comprehensive Technical Guide

CAS Number: 4670-56-8

This technical guide provides an in-depth overview of Methyl 4-methylsalicylate, a compound of interest to researchers, scientists, and professionals in drug development. This document covers its physicochemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on presenting clear, actionable information.

Physicochemical Properties

This compound is an organic compound with a molecular formula of C9H10O3.[1] It is a low melting solid or a colorless to pale yellow liquid with a characteristic sweet, wintergreen-like odor.[1] It is sparingly soluble in water but soluble in organic solvents like ethanol and ether.[1]

| Property | Value | Reference |

| CAS Number | 4670-56-8 | [1] |

| Molecular Formula | C9H10O3 | |

| Molecular Weight | 166.176 g/mol | |

| Appearance | Low melting solid; Colorless to pale yellow liquid | [1] |

| Odor | Sweet, wintergreen-like | [1] |

| Melting Point | 27°C to 28°C | |

| Density | 1.147 g/mL | |

| Solubility | Sparingly soluble in water; Soluble in ethanol and ether | [1] |

| pKa (Predicted) | 9.87 ± 0.10 | [1] |

Synthesis of this compound

This compound is synthesized via the Fischer esterification of 4-methylsalicylic acid with methanol, using a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions. The use of excess methanol helps to drive the equilibrium towards the formation of the ester product.

Experimental Protocol: Fischer Esterification

This protocol is a general procedure for the synthesis of this compound, adapted from standard Fischer esterification methods.

Materials:

-

4-methylsalicylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (5% aqueous)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Diethyl ether or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Beakers and Erlenmeyer flasks

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 4-methylsalicylic acid in an excess of methanol (e.g., 10-20 molar equivalents).

-

Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (approximately 5-10% of the molar amount of the carboxylic acid).

-

Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate and transfer it to a separatory funnel.

-

Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted carboxylic acid. Repeat the washing until the effervescence ceases.

-

Brine Wash: Wash the organic layer with brine to remove any remaining water-soluble impurities.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Evaporation: Filter off the drying agent and evaporate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification (Optional): The crude product can be further purified by vacuum distillation or column chromatography if necessary.

Spectroscopic Data

While experimental spectra for this compound are not widely available in public databases, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on its structure and comparison with analogous compounds like 4-methylsalicylic acid and methyl salicylate.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Ar-H (position 3) | ~6.7-6.9 | d |

| Ar-H (position 5) | ~6.7-6.9 | dd |

| Ar-H (position 6) | ~7.7-7.9 | d |

| -OH | ~10.5-11.0 | s |

| -OCH₃ | ~3.9 | s |

| Ar-CH₃ | ~2.3-2.5 | s |

Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| C-OH (C2) | ~160 |

| C-CH₃ (C4) | ~140-145 |

| C-H (C6) | ~130-135 |

| C-H (C5) | ~120-125 |

| C-H (C3) | ~115-120 |

| C-COOCH₃ (C1) | ~110-115 |

| -OCH₃ | ~52 |

| Ar-CH₃ | ~20-22 |

Biological Activity and Signaling Pathways

The biological activity of this compound has not been extensively studied. However, due to its structural similarity to methyl salicylate, it is presumed to have comparable biological effects. Methyl salicylate is known for its analgesic and anti-inflammatory properties. It is also a key signaling molecule in plant defense, particularly in Systemic Acquired Resistance (SAR).

Potential Anti-inflammatory Action

Methyl salicylate and its derivatives are known to act as counter-irritants and are used in topical analgesics. The proposed mechanism for its anti-inflammatory effects involves the inhibition of prostaglandin synthesis.

Role in Plant Defense: Systemic Acquired Resistance (SAR)

In plants, methyl salicylate acts as a mobile signal for SAR. Upon pathogen attack, salicylic acid levels increase in the infected tissue and it is converted to the more volatile methyl salicylate. This methyl salicylate is then transported to distal, uninfected parts of the plant, where it is converted back to salicylic acid, priming these tissues for a more rapid and robust defense response upon subsequent pathogen challenge.

References

An In-depth Technical Guide to the Spectroscopic Analysis of Methyl 4-methylsalicylate

Introduction

Methyl 4-methylsalicylate is an aromatic ester with the chemical formula C₉H₁₀O₃ and a molecular weight of 166.17 g/mol . As a derivative of salicylic acid, it is of interest to researchers in various fields, including organic synthesis, pharmacology, and materials science. Spectroscopic analysis is crucial for the structural elucidation and quality control of this compound. This guide provides a detailed overview of the expected spectroscopic data for this compound, comprehensive experimental protocols for acquiring such data, and a workflow for the analytical process.

It is important to note that publicly accessible, experimentally verified spectroscopic data for this compound is limited. Therefore, this guide presents expected values based on the compound's structure and provides experimental data for the closely related compound, Methyl Salicylate, for illustrative purposes.

Data Presentation

Expected Spectroscopic Data for this compound

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the known effects of substituent groups on spectroscopic signals.

Table 1: Expected ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.8 | Singlet | 1H | Ar-OH |

| ~7.7 | Doublet | 1H | Ar-H (position 6) |

| ~6.7 | Doublet | 1H | Ar-H (position 5) |

| ~6.6 | Singlet | 1H | Ar-H (position 3) |

| ~3.9 | Singlet | 3H | -O-CH₃ |

| ~2.3 | Singlet | 3H | Ar-CH₃ |

Table 2: Expected ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C=O (ester) |

| ~161 | C-OH |

| ~145 | C-CH₃ |

| ~132 | Ar-C (position 6) |

| ~118 | Ar-C (position 5) |

| ~117 | Ar-C (position 3) |

| ~110 | Ar-C (position 1) |

| ~52 | -O-CH₃ |

| ~22 | Ar-CH₃ |

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| 3300-3000 (broad) | O-H stretch (phenolic) |

| 3000-2850 | C-H stretch (aliphatic) |

| ~1700 | C=O stretch (ester) |

| 1600-1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular Ion) |

| 135 | [M - OCH₃]⁺ |

| 107 | [M - COOCH₃]⁺ |

Note: A patent for a synthesis involving this compound reported a mass spectrometry analysis with a value of m/z 167, likely corresponding to the protonated molecule [M+H]⁺ in an ESI or APCI positive ion mode analysis[1].

Spectroscopic Data of Methyl Salicylate (for comparison)

For reference, the following tables provide the experimental spectroscopic data for the parent compound, Methyl Salicylate (C₈H₈O₃, MW: 152.15 g/mol ).

Table 5: ¹H NMR Data for Methyl Salicylate (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.76 | Singlet | 1H | Ar-OH |

| 7.83 | Doublet of Doublets | 1H | Ar-H |

| 7.45 | Triplet of Doublets | 1H | Ar-H |

| 6.98 | Doublet | 1H | Ar-H |

| 6.88 | Triplet | 1H | Ar-H |

| 3.94 | Singlet | 3H | -O-CH₃ |

Table 6: ¹³C NMR Data for Methyl Salicylate (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 170.5 | C=O (ester) |

| 161.6 | C-OH |

| 135.8 | Ar-C |

| 130.1 | Ar-C |

| 119.2 | Ar-C |

| 117.7 | Ar-C |

| 112.4 | Ar-C |

| 52.3 | -O-CH₃ |

Table 7: IR Absorption Bands for Methyl Salicylate

| Wavenumber (cm⁻¹) | Functional Group |

| ~3200 (broad) | O-H stretch (phenolic)[2] |

| 3000, 2960, 2857 | C-H stretch[2] |

| ~1676 | C=O stretch (ester)[2] |

| 1610, 1585 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

Table 8: Mass Spectrometry Data for Methyl Salicylate

| m/z | Interpretation |

| 152 | [M]⁺ (Molecular Ion) |

| 120 | [M - CH₃OH]⁺ |

| 92 | [M - COOCH₃]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to determine the carbon-hydrogen framework of this compound.

Methodology:

-

Sample Preparation: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube, ensuring the liquid height is between 4 and 5 cm.

-

Cap the NMR tube and wipe the exterior with a lint-free tissue.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

-

Data Acquisition:

-

Set the appropriate acquisition parameters (e.g., number of scans, spectral width, relaxation delay).

-

Acquire the spectrum.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts using the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Ensure the ATR accessory is clean and a background spectrum has been collected.

-

-

Data Acquisition:

-

Lower the anvil to bring the sample into contact with the crystal.

-

Acquire the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Process the spectrum to identify the wavenumbers of the absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS). The sample is vaporized in the ion source.

-

Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam, causing the ejection of an electron to form a molecular ion (M⁺).

-

Fragmentation: The molecular ion, being energetically unstable, undergoes fragmentation to produce smaller, characteristic fragment ions.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Natural Occurrence and Biosynthesis of 4-Methylsalicylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Methylsalicylic acid and its derivatives represent a class of naturally occurring phenolic compounds with a range of biological activities, making them of significant interest to the pharmaceutical and biotechnology sectors. This technical guide provides a comprehensive overview of their natural sources, biosynthetic pathways, and methods for their isolation, characterization, and biological evaluation. Particular emphasis is placed on the enzymatic processes governing their formation, primarily through polyketide synthase pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Natural Occurrence

4-Methylsalicylic acid and its derivatives have been identified in a variety of natural sources, spanning the plant and microbial kingdoms. While not as widespread as its isomer, 6-methylsalicylic acid, 4-methylsalicylic acid has been isolated from plant-associated products and microorganisms.

One notable source is propolis, a resinous mixture produced by honeybees from substances collected from parts of plants, buds, and exudates. The chemical composition of propolis is complex and varies depending on the geographical location and the plant species available to the bees.[1]

In the microbial world, while the biosynthesis of salicylic acid is well-documented in bacteria like Pseudomonas as a precursor to siderophores, the specific production of 4-methylsalicylic acid is less commonly reported.[2][3] However, the genetic machinery for producing structurally related compounds is prevalent in many bacteria and fungi, suggesting that undiscovered microbial sources of 4-methylsalicylic acid derivatives likely exist.[3]

Quantitative Data on Natural Occurrence

Quantitative data on the concentration of 4-methylsalicylic acid and its derivatives in natural sources is limited in the available literature. However, analytical methods have been developed for their detection and quantification in various matrices.

| Compound | Source | Concentration | Analytical Method | Reference |

| 4-Methylsalicylic Acid | Fruit and Vegetables | LOD: 0.002-0.028 µg/mL, LOQ: 0.007-0.095 µg/mL | SPME-LC-UV/DAD | [4] |

| Methyl Salicylate | Biological Fluids (Rat Plasma) | 31 - 800 ng/mL | GC-MS | [1] |

| Salicylic Acid | Biological Fluids (Rat Plasma) | 0.2 - 10.0 µg/mL | GC-MS | [1] |

| Salicylic Acid | Salicis cortex | 0.199-0.315% (as salicin) | HPLC | [5] |

| Salicylic Acid | Populi gemmae | 0.351-0.366% (as salicin) | HPLC | [5] |

| Salicylic Acid | Ulmariae folium | 0.295-0.487% | HPLC | [5] |

Table 1: Quantitative analysis of 4-methylsalicylic acid and related compounds in natural sources. (LOD: Limit of Detection, LOQ: Limit of Quantification, SPME-LC-UV/DAD: Solid Phase Microextraction-Liquid Chromatography-Ultraviolet/Diode Array Detection, GC-MS: Gas Chromatography-Mass Spectrometry, HPLC: High-Performance Liquid Chromatography).

Biosynthesis

The biosynthesis of salicylic acid and its derivatives in microorganisms and plants originates from the shikimate pathway, with chorismate serving as a key branch-point intermediate.[2][3] While a definitive biosynthetic pathway for 4-methylsalicylic acid has not been fully elucidated, it is hypothesized to be synthesized via a polyketide synthase (PKS) pathway, similar to its well-characterized isomer, 6-methylsalicylic acid.[6]

Proposed Biosynthetic Pathway of 4-Methylsalicylic Acid

The proposed pathway likely involves a Type I PKS. These are large, multifunctional enzymes that catalyze the iterative condensation of small carboxylic acid units. The biosynthesis is thought to proceed as follows:

-

Starter Unit Selection: The biosynthesis is initiated with a starter unit, likely propionyl-CoA, which provides the methyl group at the C4 position.

-

Chain Elongation: The PKS catalyzes the sequential addition of three malonyl-CoA extender units. Each extension cycle involves a series of reactions including ketosynthesis, and potential reduction and dehydration steps, although for aromatic polyketides these reductive steps are often skipped.

-

Cyclization and Aromatization: After the polyketide chain reaches the correct length, it undergoes an intramolecular cyclization reaction, followed by aromatization to form the 4-methylsalicylic acid backbone.

-

Release: The final product is released from the PKS enzyme.

Further modifications, such as glycosylation or esterification, can then occur to generate various derivatives.

Genetic Basis of Biosynthesis

The genes encoding the enzymes for the biosynthesis of secondary metabolites like 4-methylsalicylic acid are typically clustered together on the chromosome in what is known as a biosynthetic gene cluster (BGC).[3] A typical BGC for 4-methylsalicylic acid would be expected to contain:

-

A Type I PKS gene: The core enzyme responsible for synthesizing the polyketide backbone.

-

Genes for precursor supply: Enzymes involved in the synthesis of propionyl-CoA and malonyl-CoA.

-

Regulatory genes: Transcription factors that control the expression of the BGC.

-

Tailoring enzyme genes: Genes encoding enzymes for post-PKS modifications.

-

Transporter genes: Genes for the export of the final product out of the cell.

Bioinformatic analysis of fungal and bacterial genomes is a powerful tool for identifying putative BGCs for novel natural products, including derivatives of 4-methylsalicylic acid.[2][7]

Experimental Protocols

Extraction and Isolation from Natural Sources

Protocol 3.1.1: General Solvent Extraction from Plant Material

This protocol is a general method that can be adapted for the extraction of phenolic compounds from various plant tissues.

Materials:

-

Dried and powdered plant material

-

70% Ethanol

-

Methanol (HPLC grade)

-

Centrifuge

-

Water bath

-

Rotary evaporator or speedvac

Procedure:

-

Weigh a known amount of powdered plant material (e.g., 2 g).

-

Add 70% ethanol (e.g., 20 mL) and extract on a water bath at 80°C for 30 minutes.[5]

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant.

-

Re-extract the pellet with 100% methanol and sonicate for 20 minutes.

-

Centrifuge again and combine the supernatants.

-

Evaporate the solvent under reduced pressure.

-

The resulting crude extract can be further purified using chromatographic techniques such as column chromatography or preparative HPLC.

Protocol 3.1.2: Solid Phase Microextraction (SPME) for Volatile Derivatives

This method is suitable for the extraction of volatile derivatives like methyl salicylate from biological samples.[1]

Materials:

-

Biological sample (e.g., 1 mL of plasma or urine)

-

10 mL headspace vial with PTFE/silicone septum cap

-

SPME fiber (e.g., 100 µm polydimethylsiloxane)

-

Heating block with agitation

Procedure:

-

Place the biological sample into the headspace vial.

-

Seal the vial.

-

Incubate the vial at 60°C for 15 minutes with agitation to allow for equilibration of volatile compounds in the headspace.

-

Expose the SPME fiber to the headspace for 30 minutes at 60°C to adsorb the analytes.

-

Retract the fiber into the needle for subsequent GC-MS analysis.

Analytical Methods

Protocol 3.2.1: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general framework for the HPLC analysis of salicylic acid derivatives.[5]

Instrumentation:

-

HPLC system with a fluorescence or UV/DAD detector

-

C18 reversed-phase column (e.g., 100 mm × 3.0 mm, 3.5 µm particle size)

Mobile Phase:

-

A gradient of acetonitrile and an aqueous buffer (e.g., 0.2 M potassium acetate, 0.5 mM EDTA, pH adjusted to 5 with acetic acid).

Procedure:

-

Prepare standard solutions of 4-methylsalicylic acid and its derivatives of known concentrations.

-

Prepare the sample extract and filter it through a 0.45 µm filter.

-

Inject a known volume (e.g., 10 µL) of the sample and standards into the HPLC system.

-

Run the HPLC with a suitable gradient program.

-

Detect the compounds using a fluorescence detector (e.g., excitation at 310 nm, emission at 450 nm) or a UV/DAD detector.

-

Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.

Protocol 3.2.2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is suitable for the analysis of volatile or derivatized 4-methylsalicylic acid derivatives.[1]

Instrumentation:

-

GC-MS system

Derivatization (for non-volatile compounds):

-

N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

Procedure:

-

Prepare the sample extract, which may require a derivatization step to increase volatility. To the dried extract, add BSTFA with TMCS and heat at 60°C for 30 minutes.

-

Inject the sample into the GC-MS.

-

Use a suitable temperature program for the GC oven to separate the compounds.

-

The mass spectrometer is used to identify the compounds based on their mass spectra and fragmentation patterns.

Characterization

Spectroscopic Data for 4-Methylsalicylic Acid:

-

1H NMR (Proton Nuclear Magnetic Resonance): Provides information about the chemical environment of the hydrogen atoms in the molecule.

-

13C NMR (Carbon-13 Nuclear Magnetic Resonance): Provides information about the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): Identifies the functional groups present in the molecule.

-

MS (Mass Spectrometry): Determines the molecular weight and fragmentation pattern of the molecule.

Biological Activity Assays

Protocol 3.4.1: Alkaline Phosphatase Inhibition Assay

Derivatives of 4-methylsalicylic acid have been shown to inhibit alkaline phosphatases.[8] A general protocol to assess this activity is as follows:

Materials:

-

Alkaline phosphatase (e.g., from bovine intestinal mucosa)

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Tris-HCl buffer (pH 9.0)

-

Test compounds (4-methylsalicylic acid derivatives)

-

96-well microplate reader

Procedure:

-

Prepare a solution of alkaline phosphatase in Tris-HCl buffer.

-

In a 96-well plate, add the enzyme solution, buffer, and various concentrations of the test compound.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at 37°C.

-

Initiate the reaction by adding the pNPP substrate.

-

Measure the increase in absorbance at 405 nm over time, which corresponds to the formation of p-nitrophenol.

-

Calculate the percentage of inhibition and determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity).

Protocol 3.4.2: Immunosuppressive Activity Assay

Schiff bases derived from 4-methylsalicylic acid have shown potential as immunosuppressive agents.[8] A common in vitro assay to evaluate immunosuppressive activity is the T-cell proliferation assay.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as T-cell mitogens

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

3H-thymidine or a fluorescent dye like CFSE

-

Test compounds

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Culture the PBMCs in a 96-well plate in the presence of a T-cell mitogen.

-

Add various concentrations of the test compounds to the wells.

-

Incubate the plate for a period of time (e.g., 72 hours).

-

Assess T-cell proliferation by either measuring the incorporation of 3H-thymidine into the DNA of proliferating cells or by measuring the dilution of a fluorescent dye like CFSE using flow cytometry.

-

Calculate the percentage of inhibition of T-cell proliferation and determine the IC50 value.

References

- 1. benchchem.com [benchchem.com]

- 2. literatur.thuenen.de [literatur.thuenen.de]

- 3. benchchem.com [benchchem.com]

- 4. Simultaneous determination of salicylic, 3-methyl salicylic, 4-methyl salicylic, acetylsalicylic and benzoic acids in fruit, vegetables and derived beverages by SPME-LC-UV/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. farmaciajournal.com [farmaciajournal.com]

- 6. Simultaneous quantitative analysis of methyl salicylate, ethyl salicylate and salicylic acid from biological fluids using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and analysis of key genes involved in methyl salicylate biosynthesis in different birch species | PLOS One [journals.plos.org]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Physical Properties of Methyl 4-methylsalicylate

This technical guide provides a comprehensive overview of the key physical properties of Methyl 4-methylsalicylate, specifically its boiling and melting points. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Introduction to this compound

This compound is an organic compound with the chemical formula C₉H₁₀O₃. It is a derivative of salicylic acid and is of interest in various chemical and pharmaceutical applications. Accurate knowledge of its physical properties is essential for its synthesis, purification, and application in research and development.

Quantitative Physical Properties

The primary physical properties of this compound, its boiling and melting points, are summarized in the table below. These values are critical for understanding the compound's physical state under different temperature conditions and for designing experimental and industrial processes.

| Physical Property | Value |

| Boiling Point | 242 °C[1] |

| Melting Point | 27 °C to 28 °C[1] |

Experimental Protocols for Physical Property Determination

While specific experimental protocols for this compound are not detailed in the available literature, the determination of its boiling and melting points follows standard laboratory procedures for organic compounds. The following sections describe the general methodologies employed for these measurements.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point of a solid organic compound like this compound.[2][3][4]

Methodology:

-

Sample Preparation: A small amount of the purified this compound is finely powdered and packed into a thin-walled capillary tube, which is sealed at one end.[4][5] The sample height in the tube is typically 2-3 mm.[5]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath, commonly a Thiele tube filled with a high-boiling point oil (like mineral or silicone oil) or a dedicated melting point apparatus with a heated metal block.[3][6][7]

-

Heating and Observation: The heating bath is heated gradually, and the temperature is monitored closely.[5] A slow heating rate (around 1-2°C per minute) is crucial as the temperature approaches the expected melting point to ensure thermal equilibrium between the sample and the heating medium.

-

Melting Point Range: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[5] For pure compounds, this range is typically narrow (0.5-1°C).

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. The Thiele tube method is a micro-scale technique suitable for determining the boiling point of a small quantity of a liquid like this compound.[6][8]

Methodology:

-

Sample Preparation: A small amount of liquid this compound (a few drops) is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with its open end submerged in the liquid.[8][9]

-

Apparatus Setup: The fusion tube assembly is attached to a thermometer with the sample positioned near the thermometer bulb. This is then placed in a Thiele tube containing a heating oil.[8][10] The design of the Thiele tube facilitates uniform heating of the oil through convection.[6][7]

-

Heating and Observation: The Thiele tube is heated gently at the side arm. As the temperature rises, the air trapped in the capillary tube expands and escapes as a slow stream of bubbles.[8][9] Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube, indicating that the liquid has reached its boiling point and its vapor is filling the capillary.[8][9]

-

Boiling Point Reading: The heat source is then removed, and the apparatus is allowed to cool. The stream of bubbles will slow down and eventually stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[6][8] This is the point where the external pressure equals the vapor pressure of the liquid.

Logical Workflow for Physical Property Determination

The following diagram illustrates the general workflow for the experimental determination of the melting and boiling points of an organic compound such as this compound.

Caption: General experimental workflow for determining the melting and boiling points of an organic compound.

References

- 1. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 2. westlab.com [westlab.com]

- 3. SSERC | Melting point determination [sserc.org.uk]

- 4. byjus.com [byjus.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Thiele tube - Wikipedia [en.wikipedia.org]

- 7. flinnsci.com [flinnsci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chymist.com [chymist.com]

- 10. researchgate.net [researchgate.net]

The Solubility Profile of Methyl 4-Methylsalicylate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methylsalicylate, a derivative of salicylic acid, is a compound of interest in various fields, including pharmaceuticals and fragrance industries. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, formulation, and purification processes. This technical guide provides a summary of the available qualitative solubility data for this compound and its isomer, methyl salicylate. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide also details comprehensive experimental protocols for determining the solubility of this compound, enabling researchers to generate data relevant to their specific applications.

Data Presentation: Solubility of this compound and Related Compounds

| Compound | Solvent | Qualitative Solubility |

| This compound | Water | Slightly soluble, Sparingly soluble |

| Ethanol | Readily dissolves | |

| Ether | Readily dissolves | |

| Chloroform | Slightly Soluble[1] | |

| DMSO | Slightly Soluble[1] | |

| Methanol | Slightly Soluble[1] | |

| Methyl Salicylate (Isomer) | Water | Very slightly soluble[2][3] |

| Ethanol (96%) | Miscible[2][4] | |

| Alcohol | Soluble[2] | |

| Ether | Soluble[3][5] | |

| Chloroform | Soluble[5][6] | |

| Glacial Acetic Acid | Soluble[2][3] | |

| Fatty and Essential Oils | Miscible[2][4] | |

| Organic Solvents (general) | Soluble[7][8] | |

| DMSO | Soluble[9][10] | |

| Acetone | Soluble[9][10] | |

| Benzene | Soluble[9] | |

| Ethyl Acetate | Soluble[11] |

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise quantitative solubility data for this compound in their solvents of interest, three widely accepted experimental methodologies are detailed below.

Gravimetric Method

The gravimetric method is a fundamental and straightforward technique for determining solubility. It relies on the direct measurement of the mass of the solute dissolved in a known mass or volume of a solvent at a specific temperature.

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to the chosen organic solvent in a sealed container (e.g., a screw-cap vial or flask).

-

Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). A constant temperature water bath or incubator is recommended.

-

Visually confirm that excess solid remains, indicating a saturated solution.

-

-

Separation of the Saturated Solution:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume or mass of the clear supernatant using a pre-weighed, temperature-equilibrated pipette or syringe. To avoid disturbing the solid, filtration through a syringe filter compatible with the organic solvent is recommended.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or beaker).

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For less volatile solvents, a vacuum oven at a temperature below the decomposition point of this compound can be used.

-

Once the solvent is completely removed, dry the container with the solid residue to a constant weight in a desiccator or oven.

-

Weigh the container with the dry residue.

-

-

Calculation of Solubility:

-

The mass of the dissolved this compound is the final weight of the container with the residue minus the initial weight of the empty container.

-

Solubility can be expressed in various units, such as grams of solute per 100 mL of solvent ( g/100 mL) or mole fraction.

-

UV/Visible (UV/Vis) Spectrophotometry Method

This method is suitable if this compound exhibits a characteristic absorbance in the UV/Vis spectrum and the chosen solvent is transparent in that region. It is a rapid and sensitive technique.

Methodology:

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a calibration curve of absorbance versus concentration. The plot should be linear and follow the Beer-Lambert law.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (Step 1).

-

After reaching equilibrium, filter the supernatant through a suitable syringe filter to remove any undissolved particles.

-

Dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at the λmax.

-

-

Calculation of Solubility:

-

Use the equation of the calibration curve to determine the concentration of the diluted solution from its absorbance.

-

Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted solution by the dilution factor.

-

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a highly accurate and precise method for determining solubility, especially in complex mixtures or for compounds with low solubility. It allows for the separation and quantification of the analyte of interest.

Methodology:

-

Development of an HPLC Method:

-

Develop a suitable HPLC method for the quantification of this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detector wavelength.[12]

-

The method should provide good peak shape, resolution, and a linear response over a range of concentrations.

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a solvent compatible with the HPLC method.

-

Inject a fixed volume of each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Preparation and Analysis of the Saturated Solution:

-

Prepare a saturated solution of this compound in the organic solvent of interest as described in the gravimetric method (Step 1).

-

After equilibrium is reached, filter the supernatant through a compatible syringe filter.

-

Dilute a known volume of the clear filtrate with the mobile phase or a suitable solvent to a concentration within the calibration curve's linear range.

-

Inject the diluted sample into the HPLC system and record the peak area for this compound.

-

-

Calculation of Solubility:

-

Determine the concentration of the diluted sample from the calibration curve using its peak area.

-

Calculate the concentration of the saturated solution by applying the dilution factor.

-

Mandatory Visualization

The following diagram illustrates a generalized experimental workflow for determining the solubility of a solid compound in an organic solvent.

Caption: A flowchart illustrating the key steps in determining the solubility of a solid compound in a liquid solvent.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented, its qualitative description as being readily soluble in common organic solvents provides a useful starting point for researchers. The detailed experimental protocols provided in this guide—gravimetric, UV/Vis spectrophotometric, and HPLC methods—offer robust and reliable means for scientists and drug development professionals to determine the precise solubility of this compound in their specific solvent systems. This will facilitate more accurate and efficient process development, formulation design, and scientific investigation involving this compound.

References

- 1. 4-Methylsalicylic acid CAS#: 50-85-1 [m.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. Methyl salicylate | 119-36-8 [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. Methyl Salicylate - LKT Labs [lktlabs.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Methyl Salicylate | C8H8O3 | CID 4133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. byjus.com [byjus.com]

- 9. thco.com.tw [thco.com.tw]

- 10. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl salicylate | CAS:118-61-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]

- 12. pharmaguru.co [pharmaguru.co]

Exploratory Studies on the Biological Activity of Methyl 4-methylsalicylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the biological activities of Methyl 4-methylsalicylate. Due to a notable scarcity of direct research on this compound, this paper also presents an in-depth analysis of the closely related and extensively studied compound, Methyl Salicylate, to offer a comparative biological context. This whitepaper summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to serve as a foundational resource for researchers, scientists, and professionals in the field of drug development.

Introduction

This compound is an aromatic ester with a chemical structure similar to that of the well-known active ingredient, Methyl Salicylate. While Methyl Salicylate has been the subject of numerous studies elucidating its anti-inflammatory, analgesic, antimicrobial, and antioxidant properties, there is a significant gap in the scientific literature regarding the specific biological activities of its 4-methyl analog. This document aims to collate the sparse information available on this compound and to provide a robust comparative framework by detailing the established biological profile of Methyl Salicylate.

The structural similarities and differences between the two molecules are depicted below.

Biological Activities of Methyl Salicylate

Methyl Salicylate is a naturally occurring organic ester with a broad range of biological activities. It is a key ingredient in many topical analgesics for the relief of musculoskeletal pain.[1]

Anti-inflammatory and Analgesic Activity

The anti-inflammatory effects of Methyl Salicylate are primarily attributed to its hydrolysis to salicylic acid in the body, which then inhibits cyclooxygenase (COX) enzymes.[1][2] This inhibition reduces the production of prostaglandins, key mediators of inflammation and pain.[1]

Quantitative Data on Anti-inflammatory Activity of Methyl Salicylate and its Derivatives

| Compound | Assay | Target | Result | Reference |

| Methyl Salicylate | Carrageenan-induced paw edema in rats | In vivo anti-inflammatory | ED₅₀ = 220 mg/kg | [3] |

| Methyl salicylate 2-O-β-d-lactoside (MSL) | In vitro COX inhibition | COX-1 | IC₅₀ = 22.7 μM | [4] |

| COX-2 | IC₅₀ = 5.58 μM | [4] | ||

| Methyl salicylate glycoside (J12122) | LPS-induced NO production in RAW264.7 cells | Nitric Oxide | 56.20% inhibition at 3.0 μg/mL | [5] |

| Methyl salicylate glycoside (J12123) | LPS-induced NO production in RAW264.7 cells | Nitric Oxide | 51.72% inhibition at 3.0 μg/mL | [5] |

Antimicrobial Activity

Methyl Salicylate has demonstrated activity against various microorganisms.

Quantitative Data on Antimicrobial Activity of Methyl Salicylate

| Compound | Organism | Concentration | Result | Reference |

| Methyl Salicylate | Escherichia coli | 10 mg/ml | Active | [3] |

| Staphylococcus aureus | 10 mg/ml | Active | [3] | |

| Essential oil (54.50% Methyl Salicylate) | Escherichia coli, Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi | 200 mg/ml | Appreciable activity | [6][7] |

Antioxidant Activity

Methyl Salicylate exhibits free radical scavenging capabilities, contributing to its potential therapeutic effects.

Quantitative Data on Antioxidant Activity of Methyl Salicylate

| Compound | Assay | Result | Reference |

| Methyl Salicylate | Trolox equivalent antioxidant capacity (TEAC) | IC₅₀ = 0.27 µM | [3] |

| Essential oil (54.50% Methyl Salicylate) | DPPH radical scavenging | 86.87% inhibition at 0.2 mg/ml | [6][7] |

Biological Activities of this compound

As of the date of this publication, there is a significant lack of published research on the specific biological activities of this compound. Database searches for its anti-inflammatory, antimicrobial, antioxidant, or other biological effects did not yield any substantive studies. The available information is primarily limited to its chemical identity and commercial availability. Further research is imperative to elucidate the pharmacological profile of this compound.

Signaling Pathways

The primary mechanism of action for salicylates involves the inhibition of the cyclooxygenase (COX) pathway, which leads to a reduction in prostaglandin synthesis. Furthermore, salicylates can modulate the NF-κB signaling pathway, a critical regulator of the inflammatory response.

Experimental Protocols

This section provides an overview of key experimental methodologies used in the study of salicylates.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a standard model for evaluating the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats.

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

Test compounds (e.g., Methyl Salicylate) or vehicle are administered orally or topically.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points using a plethysmometer.

-

The percentage of edema inhibition is calculated by comparing the paw volume of the treated group with the control group.[1]

-

In Vitro COX Inhibition Assay

This assay determines the direct inhibitory effect of a compound on COX-1 and COX-2 enzymes.

-

Method: A common method is the colorimetric COX inhibitor screening assay.

-

Procedure:

-

The reaction is initiated by adding arachidonic acid to a mixture containing the COX enzyme (COX-1 or COX-2) and the test compound.

-

The peroxidase activity of COX is measured by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.

-

The IC₅₀ value (concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Method: Broth microdilution method.

-

Procedure:

-

Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Plates are incubated under appropriate conditions.

-

The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

-

In Vitro Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to act as a free radical scavenger.

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with various concentrations of the test compound.

-

The mixture is incubated in the dark.

-

The reduction of DPPH by the antioxidant is measured by the decrease in absorbance at a specific wavelength (around 517 nm).

-

The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

-

Conclusion and Future Directions

While Methyl Salicylate has a well-documented profile of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects, there is a clear and compelling need for research into its 4-methyl analog, this compound. The addition of a methyl group at the 4-position of the benzene ring may significantly alter the molecule's pharmacokinetic and pharmacodynamic properties.

Future research should focus on:

-

In vitro screening: Evaluating the anti-inflammatory (e.g., COX inhibition, cytokine release), antimicrobial, and antioxidant activities of this compound.

-

In vivo studies: Assessing the efficacy and safety of this compound in established animal models of inflammation and pain.

-

Mechanism of action studies: Investigating the molecular targets and signaling pathways modulated by this compound.

-

Structure-activity relationship (SAR) studies: Comparing the biological activities of a series of substituted methyl salicylates to understand the influence of different functional groups on their therapeutic potential.

This foundational work is essential for determining whether this compound holds promise as a novel therapeutic agent and for guiding its potential development for clinical applications.

References

- 1. What is Methyl Salicylate used for? [synapse.patsnap.com]

- 2. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

- 3. caymanchem.com [caymanchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Anti-Inflammatory Activity of Methyl Salicylate Glycosides Isolated from Gaultheria yunnanensis (Franch.) Rehder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Toxicity, antimicrobial and antioxidant activities of methyl salicylate dominated essential oils of <i>Laportea aestuans</i> (Gaud) - Arabian Journal of Chemistry [arabjchem.org]

Methyl 4-methylsalicylate: A Technical Guide to Potential Therapeutic Applications

Disclaimer: Scientific literature detailing the specific therapeutic applications, mechanisms of action, and biological effects of Methyl 4-methylsalicylate is exceptionally limited at present. This document has been compiled by extrapolating data from the structurally similar and extensively researched compound, Methyl Salicylate , and its derivatives, such as Methyl Salicylate 2-O-β-D-lactoside (MSL). The experimental protocols, quantitative data, and signaling pathways described herein are based on studies of these proxy compounds and are presented to guide future research into this compound, which is hypothesized to share similar properties. All data should be interpreted within this context.

Introduction

This compound is an organic ester and a derivative of salicylic acid. Structurally, it is the methyl ester of 4-methylsalicylic acid. Given its core salicylate structure, it is projected to possess analgesic, anti-inflammatory, and counter-irritant properties, similar to other well-known salicylates like methyl salicylate (Oil of Wintergreen).[1] Salicylates are a class of non-steroidal anti-inflammatory drugs (NSAIDs) that primarily function through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[2][3]

This guide explores the potential therapeutic applications of this compound by leveraging the wealth of data available for its close analogue, methyl salicylate, and its glycoside derivatives. These compounds have demonstrated significant anti-inflammatory effects by modulating key signaling pathways, such as NF-κB and MAPK, and inhibiting the production of pro-inflammatory mediators.[4][5] This document provides a foundational framework for initiating research and development programs focused on this compound.

Hypothesized Mechanism of Action

Based on its structural similarity to methyl salicylate, this compound is hypothesized to function via a multi-faceted mechanism:

-

Counter-Irritation: When applied topically, the compound is expected to act as a counter-irritant, stimulating superficial sensory nerve endings.[6][7] This creates a warming or cooling sensation that can mask the perception of deeper musculoskeletal pain.[2]

-

COX Enzyme Inhibition: Upon absorption, it is likely metabolized to its active form, 4-methylsalicylic acid. This metabolite is predicted to non-selectively inhibit both COX-1 and COX-2 enzymes, thereby reducing the synthesis of prostaglandins—lipid compounds that mediate inflammation, pain, and fever.[2][4] Studies on the derivative Methyl Salicylate Lactoside (MSL) show it is a more potent inhibitor of COX-2 than COX-1.[4]

-

Modulation of Inflammatory Signaling Pathways: Analogous compounds have been shown to suppress the activation of the NF-κB and MAPK signaling pathways.[4][5] Inhibition of these pathways prevents the translocation of transcription factors like NF-κB into the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines (TNF-α, IL-1β, IL-6) and enzymes like iNOS and COX-2.[4][8]

Potential Therapeutic Targets

-

Rheumatoid Arthritis: By inhibiting pro-inflammatory cytokine production and suppressing the inflammatory response in fibroblast-like synoviocytes, it could serve as a therapeutic agent for chronic inflammatory joint diseases.[4]

-

Musculoskeletal Pain: Topical application could provide localized relief for pain associated with muscle strains, sprains, and backaches.[1][9]

-

Neuroinflammation: By inhibiting the activation of microglia and astrocytes, it may have potential in treating neuroinflammatory disorders.[8][10]

Data Presentation: Quantitative In Vitro & In Vivo Data (Proxy Compounds)

The following data, derived from studies on Methyl Salicylate Lactoside (MSL) and other derivatives, are presented to guide target validation and efficacy studies for this compound.

Table 1: In Vitro Anti-inflammatory Activity of Methyl Salicylate Lactoside (MSL)

| Parameter | Cell Line | Treatment | Concentration | Result | Reference |

| COX Inhibition | Purified Ovine COX-1/COX-2 | MSL | IC50 | COX-1: >1000 μMCOX-2: 189.2 μM | [4] |

| Cytokine Release | LPS-stimulated RAW264.7 | MSL | 10 μM | ↓ TNF-α, IL-1β, IL-6 Production | [5] |

| Cytokine Release | LPS-stimulated Glial Cells | MSL (DL0309) | 10 μM | ↓ TNF-α, IL-1β, IL-6 Production | [8] |

| NO Production | LPS-stimulated RAW264.7 | J12122 | 3.0 μg/mL | 56.20% Inhibition | [11] |

| NO Production | LPS-stimulated RAW264.7 | J12123** | 3.0 μg/mL | 51.72% Inhibition | [11] |

| J12122: methyl benzoate-2-O-β-D-xylopyranosyl(1-6)-O-β-D-glucopyranoside | |||||

| **J12123: methyl benzoate-2-O-β-D-xylopyranosyl(1-2)[O-β-D-xylopyranosyl(1-6)]-O-β-D-glucopyranoside |

Table 2: In Vivo Anti-Arthritic Effects of Methyl Salicylate Lactoside (MSL) in Collagen-Induced Arthritis (CIA) Mice

| Parameter | Model | Treatment Group | Dosage | Result vs. Vehicle | Reference |

| Arthritis Score | CIA Mice | MSL | 100 mg/kg | Significant Reduction | [4] |

| Paw Swelling | CIA Mice | MSL | 100 mg/kg | Significant Reduction | [4] |